2-[3-(4-chlorobenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide
Description
This compound is a synthetic quinolinone derivative featuring a 4-chlorobenzenesulfonyl group at position 3, a methyl substituent at position 6 of the quinolinone core, and an N-(2-methoxyphenyl)acetamide side chain. The quinolinone scaffold is known for its pharmacological relevance, particularly in anti-inflammatory, antimicrobial, and anticancer applications . The sulfonyl group enhances metabolic stability and binding affinity to biological targets, while the 2-methoxyphenyl acetamide moiety may influence solubility and pharmacokinetic properties.
Properties
IUPAC Name |
2-[3-(4-chlorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-(2-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN2O5S/c1-16-7-12-21-19(13-16)25(30)23(34(31,32)18-10-8-17(26)9-11-18)14-28(21)15-24(29)27-20-5-3-4-6-22(20)33-2/h3-14H,15H2,1-2H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFBBTZUBOKDRIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)Cl)CC(=O)NC4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-chlorobenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions using sulfonyl chlorides in the presence of a base such as pyridine or triethylamine.
Acetylation: The final step involves the acetylation of the quinoline derivative with acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-chlorobenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.
Major Products
Oxidation: Oxidized quinoline derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted sulfonyl derivatives.
Scientific Research Applications
2-[3-(4-chlorobenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[3-(4-chlorobenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The quinoline core can interact with nucleic acids or proteins, affecting their function and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the structural and functional uniqueness of this compound, a comparative analysis with three analogs is presented below. Key differences in substituents and their implications are highlighted.
Table 1: Structural and Functional Comparison
Key Insights from Comparative Analysis
Sulfamoyl groups (e.g., in Analog 3) are less common in drug-like molecules due to higher polarity but may enhance solubility .
Position 6 Substituents: Methyl (target compound) vs. ethyl (Analog 1): Methyl reduces steric hindrance, favoring interactions with compact binding pockets. Ethyl increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .
Acetamide Side Chain :
- N-(2-methoxyphenyl) (target compound) vs. N-(4-chlorophenyl) (Analog 1): The 2-methoxy group offers better solubility than 4-chloro due to reduced steric hindrance and enhanced hydrogen bonding .
- N-(3-methoxypropyl) (Analog 2): Aliphatic chains like this may improve bioavailability by reducing crystallinity and enhancing passive diffusion .
Synthetic Yields and Stability: High yields (>90%) in Analog 3 (13a) suggest efficient coupling reactions under controlled conditions (0–5°C, pyridine solvent) .
Research Findings and Implications
- Structure-Activity Relationships (SAR) : The 4-chlorobenzenesulfonyl group is critical for target engagement in enzyme inhibition studies, as seen in analogs with similar scaffolds .
- Thermal Stability: Analog 3’s high melting point (288°C) suggests that cyano and sulfamoyl groups contribute to crystalline stability, a property that may vary in the target compound due to its acetamide side chain .
- Pharmacokinetic Predictions : The 2-methoxyphenyl group in the target compound likely offers a balance between solubility and metabolic resistance, whereas alkyl chains (e.g., 3-methoxypropyl) may prioritize absorption .
Biological Activity
The compound 2-[3-(4-chlorobenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide is a quinoline derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is . The structure features a quinoline core substituted with a chlorobenzenesulfonyl group and an acetamide moiety, which is known to influence its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C26H23ClN2O4S |
| IUPAC Name | This compound |
| SMILES | Cc(cc1)cc(C2=O)c1N(CC(Nc1c(C)ccc(C)c1)=O)C=C2S(c(cc1)ccc1Cl)(=O)=O |
| InChI Key | MDL Number (MFCD) |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Quinoline Core : This can be achieved through methods such as the Skraup synthesis.
- Sulfonylation : The introduction of the sulfonyl group is performed using sulfonyl chlorides.
- Substitution Reactions : Chlorophenyl derivatives are used to attach the chlorobenzenesulfonyl group.
- Acetamide Formation : The final step involves acylation to form the acetamide group.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For example, studies have shown that quinoline derivatives can induce apoptosis in cancer cells by disrupting cell cycle progression and inducing G2/M arrest .
In vitro studies demonstrated that related compounds were effective against various cancer cell lines, including breast carcinoma (MCF-7), colon carcinoma (SW480), and lung carcinoma (A549) . The mechanism often involves the inhibition of specific enzymes or pathways critical for tumor growth.
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Compounds with similar functional groups have demonstrated moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis . This activity is attributed to their ability to inhibit bacterial enzyme functions.
Enzyme Inhibition
The compound is believed to interact with specific enzymes, potentially acting as an inhibitor. For instance, studies on related quinoline compounds have shown their ability to inhibit acetylcholinesterase (AChE), which is relevant in treating neurodegenerative diseases like Alzheimer's disease .
Case Studies and Research Findings
Several studies have focused on the biological evaluation of compounds structurally related to this compound:
- Antitumor Activity : A study highlighted that derivatives showed promising results in inhibiting tumor cell proliferation through apoptosis induction.
- Mechanism of Action : Docking studies indicated that these compounds could effectively bind to target proteins involved in cancer progression, showcasing their potential as therapeutic agents .
- Comparative Analysis : In comparative studies, other derivatives displayed varying degrees of activity against AChE and butyrylcholinesterase (BChE), suggesting that structural modifications can significantly impact biological activity .
Q & A
Basic: What are the optimal synthetic routes for preparing this compound?
Methodological Answer:
The synthesis involves multi-step procedures, starting with functionalization of the quinoline core. Key steps include:
- Sulfonylation : Introducing the 4-chlorobenzenesulfonyl group via nucleophilic substitution under anhydrous conditions (e.g., DMF, 80°C) .
- Acetamide Coupling : Reacting the intermediate with 2-methoxyphenylamine using EDCI/HOBt as coupling agents in dichloromethane .
- Oxidation/Reduction : Controlled oxidation of the dihydroquinoline moiety (e.g., KMnO4 in acetic acid) to stabilize the 4-oxo group .
Critical Note : Substituent variations (e.g., sulfonyl vs. benzoyl groups) require tailored solvent and catalyst choices to minimize side products .
Basic: Which spectroscopic methods are most effective for characterizing this compound?
Methodological Answer:
- <sup>1</sup>H/<sup>13</sup>C NMR : Essential for confirming the quinoline core (δ 7.5–8.5 ppm for aromatic protons) and acetamide linkage (δ 2.1–2.3 ppm for methyl groups) .
- IR Spectroscopy : Identifies sulfonyl (S=O stretch at ~1350–1150 cm<sup>−1</sup>) and carbonyl (C=O at ~1680 cm<sup>−1</sup>) groups .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C25H20ClN2O4S) with <2 ppm error .
Advanced: How can computational methods predict the reactivity of this compound in substitution reactions?
Methodological Answer:
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states for sulfonyl group substitution. Software like Gaussian or ORCA can predict activation energies for nucleophilic attack at the sulfonyl site .
- Solvent Effects : Include implicit solvent models (e.g., PCM) to assess how polar aprotic solvents (e.g., DMSO) stabilize intermediates .
Example : Calculations for analogous compounds show chloro-substituted benzenesulfonyl groups exhibit higher electrophilicity than fluorinated analogs .
Advanced: What strategies resolve contradictions in reported biological activities of structural analogs?
Methodological Answer:
- Comparative SAR Studies : Systematically vary substituents (e.g., 4-Cl vs. 4-F on the benzenesulfonyl group) and test against standardized assays (e.g., MIC for antimicrobial activity) .
- Target Engagement Assays : Use surface plasmon resonance (SPR) to measure binding affinities for proposed targets (e.g., kinases or proteases) .
Data Conflict Example : A 4-chloro analog may show higher cytotoxicity (IC50 = 2.1 µM) than a 4-fluoro derivative (IC50 = 8.7 µM) due to enhanced electrophilicity .
Basic: What are the recommended storage conditions to maintain compound stability?
Methodological Answer:
- Temperature : Store at −20°C in amber vials to prevent photodegradation of the quinoline core .
- Humidity Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the sulfonyl group .
- Solubility Considerations : Prepare stock solutions in DMSO (dry) to prevent aggregation .
Advanced: How does the sulfonyl group influence pharmacokinetic properties?
Methodological Answer:
- Lipophilicity : Measure LogP (e.g., shake-flask method) to assess membrane permeability. Sulfonyl groups typically reduce LogP by 1–2 units compared to benzoyl analogs .
- Metabolic Stability : Conduct microsomal assays (e.g., human liver microsomes) to evaluate oxidative degradation. Sulfonamide linkages are generally resistant to CYP450 enzymes .
Basic: What in vitro assays are suitable for initial biological screening?
Methodological Answer:
- Antimicrobial Activity : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa or MCF-7) with IC50 determination .
Note : Include positive controls (e.g., doxorubicin) and replicate experiments (n ≥ 3) .
Advanced: Can this compound act as a covalent inhibitor via its sulfonyl group?
Methodological Answer:
- Kinetic Studies : Monitor time-dependent enzyme inhibition (e.g., trypsin or carbonic anhydrase) to distinguish covalent vs. reversible binding .
- Mass Spectrometry : Detect covalent adducts by LC-MS after incubating the compound with target proteins .
Example : Analogous sulfonamides form stable thioether bonds with cysteine residues .
Advanced: What experimental designs minimize side reactions during synthesis?
Methodological Answer:
- Design of Experiments (DoE) : Apply factorial design to optimize parameters (e.g., temperature, solvent polarity, catalyst loading). For example, a 2<sup>3</sup> design can identify interactions between DMF volume (10–20 mL), temperature (70–90°C), and reaction time (6–12 hrs) .
- Purification : Use flash chromatography (hexane:EtOAc gradient) or recrystallization (ethanol/water) to isolate the pure product .
Advanced: How to model this compound’s interaction with biological targets using docking/MD?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to predict binding poses in ATP-binding pockets (e.g., EGFR kinase). Parameterize the sulfonyl group’s partial charges using RESP fitting .
- Molecular Dynamics (MD) : Run 100-ns simulations (GROMACS/AMBER) to assess stability of the protein-ligand complex. Monitor RMSD and hydrogen-bond occupancy .
Validation : Correlate docking scores (ΔG < −8 kcal/mol) with experimental IC50 values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
